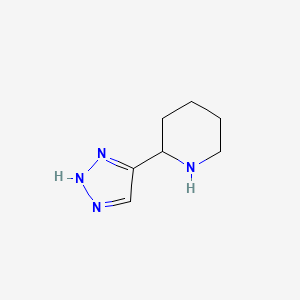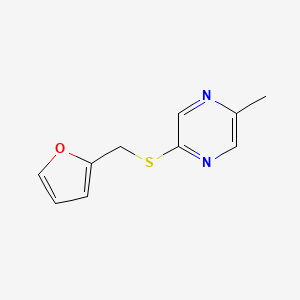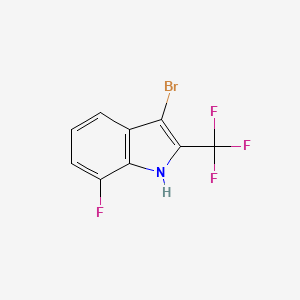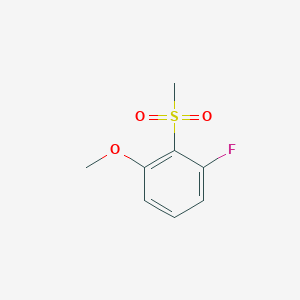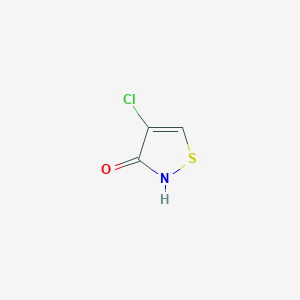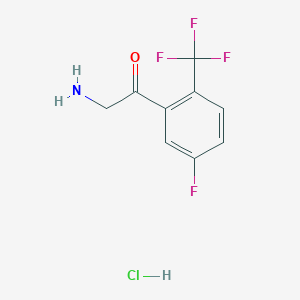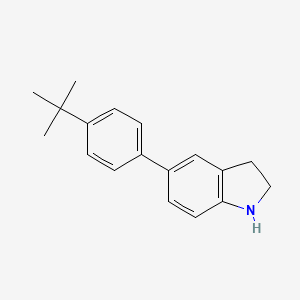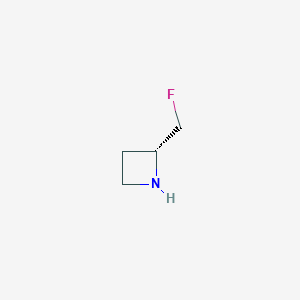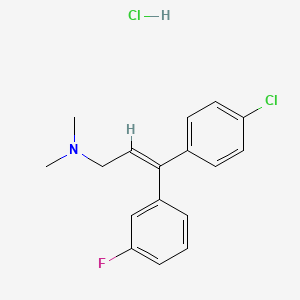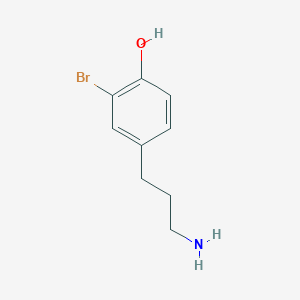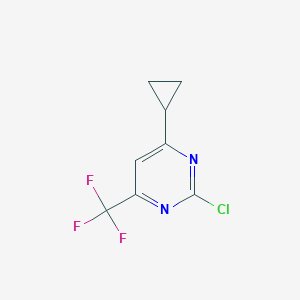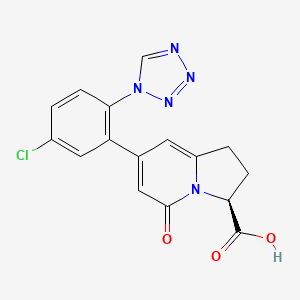
(S)-7-(5-Chloro-2-(1H-tetrazol-1-yl)phenyl)-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-7-(5-Chloro-2-(1H-tetrazol-1-yl)phenyl)-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetrazole ring, a chlorinated phenyl group, and an indolizine core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-(5-Chloro-2-(1H-tetrazol-1-yl)phenyl)-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Chlorination of the Phenyl Group:
Construction of the Indolizine Core: This step often involves the cyclization of a suitable precursor, such as a pyrrole derivative, under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the tetrazole and chlorinated phenyl groups with the indolizine core, typically using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
(S)-7-(5-Chloro-2-(1H-tetrazol-1-yl)phenyl)-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
(S)-7-(5-Chloro-2-(1H-tetrazol-1-yl)phenyl)-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of (S)-7-(5-Chloro-2-(1H-tetrazol-1-yl)phenyl)-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-7-(5-Chloro-2-(1H-tetrazol-1-yl)phenyl)-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylic acid: Unique due to its specific combination of functional groups and structural features.
Other Tetrazole-Containing Compounds: Often used in pharmaceuticals for their bioactivity.
Chlorinated Phenyl Derivatives: Common in various chemical applications due to their reactivity.
Uniqueness
The uniqueness of this compound lies in its specific structural combination, which imparts unique chemical and biological properties not found in other similar compounds.
Propriétés
Formule moléculaire |
C16H12ClN5O3 |
|---|---|
Poids moléculaire |
357.75 g/mol |
Nom IUPAC |
(3S)-7-[5-chloro-2-(tetrazol-1-yl)phenyl]-5-oxo-2,3-dihydro-1H-indolizine-3-carboxylic acid |
InChI |
InChI=1S/C16H12ClN5O3/c17-10-1-3-13(21-8-18-19-20-21)12(7-10)9-5-11-2-4-14(16(24)25)22(11)15(23)6-9/h1,3,5-8,14H,2,4H2,(H,24,25)/t14-/m0/s1 |
Clé InChI |
LOTAERKLXZCZHZ-AWEZNQCLSA-N |
SMILES isomérique |
C1CC2=CC(=CC(=O)N2[C@@H]1C(=O)O)C3=C(C=CC(=C3)Cl)N4C=NN=N4 |
SMILES canonique |
C1CC2=CC(=CC(=O)N2C1C(=O)O)C3=C(C=CC(=C3)Cl)N4C=NN=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


